molecular formula C19H21ClN4O2 B316694 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

Cat. No.: B316694
M. Wt: 372.8 g/mol
InChI Key: URNKXAVANRVZBX-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is an organic compound with a complex structure that includes a benzotriazole ring, a chlorinated methoxyphenyl group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the chlorinated methoxyphenyl group and the methylbutanamide side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorinated methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the methylbutanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features.

    N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: Another compound with a chlorinated methoxyphenyl group and a propanamide moiety.

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide

InChI

InChI=1S/C19H21ClN4O2/c1-11(2)7-19(25)21-15-10-17-16(8-12(15)3)22-24(23-17)13-5-6-18(26-4)14(20)9-13/h5-6,8-11H,7H2,1-4H3,(H,21,25)

InChI Key

URNKXAVANRVZBX-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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